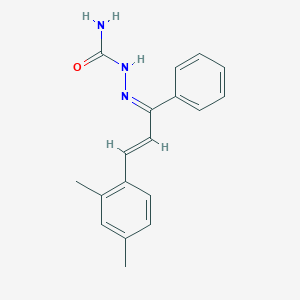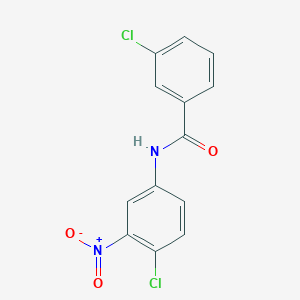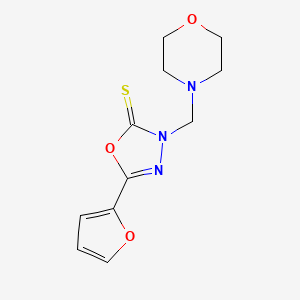
N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as CMPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPT is a thiourea derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is not fully understood. However, studies have suggested that it may act through multiple pathways, including inhibition of NF-κB signaling, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to modulate the expression of various genes involved in inflammation, tumor growth, and angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Moreover, this compound has shown anti-microbial activity against a range of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is its broad range of biological activities, making it a potential candidate for the development of multi-targeted therapies. Moreover, this compound has shown good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea. One of the potential applications is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, this compound has shown promising anti-tumor activity, and further studies are needed to explore its potential as an anti-cancer agent. Additionally, the anti-microbial activity of this compound makes it a potential candidate for the development of new antibiotics. Further research is also needed to explore the mechanism of action of this compound and to optimize its pharmacokinetic properties.
Conclusion
In conclusion, this compound is a chemical compound that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. The synthesis of this compound involves the reaction of 5-chloro-2-methoxyaniline with 4-methylpiperazine and thiourea. This compound has shown promising therapeutic potential in various diseases, and further studies are needed to explore its full potential.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea involves the reaction of 5-chloro-2-methoxyaniline with 4-methylpiperazine and thiourea. The reaction is carried out in the presence of a catalyst, such as copper acetate, and a solvent, such as ethanol. The product is then purified by recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been extensively studied for its therapeutic potential in various diseases. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Moreover, this compound has shown anti-microbial activity against a range of bacteria and fungi.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4OS/c1-17-5-7-18(8-6-17)16-13(20)15-11-9-10(14)3-4-12(11)19-2/h3-4,9H,5-8H2,1-2H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBBKDMRSQYQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-morpholinyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5724460.png)



![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5724497.png)

![1,3-dimethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5724503.png)

![1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5724517.png)
![N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5724525.png)

![N-{3-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B5724529.png)

![5-(4-chlorophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724541.png)